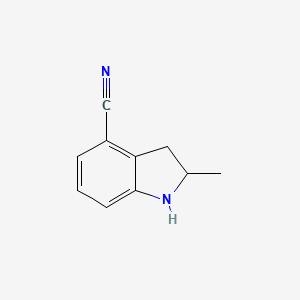

2-methyl-2,3-dihydro-1H-indole-4-carbonitrile

Description

2-Methyl-2,3-dihydro-1H-indole-4-carbonitrile (CAS: 1391140-18-3, molecular formula: C₁₀H₁₀N₂) is a bicyclic heterocyclic compound featuring a partially saturated indole scaffold with a methyl group at position 2 and a nitrile (-C≡N) substituent at position 4 (SMILES: N#Cc1cccc2c1CC(N2)C) . This compound is primarily utilized in research settings (RUO) as a synthetic intermediate or building block for pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

2-methyl-2,3-dihydro-1H-indole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-9-8(6-11)3-2-4-10(9)12-7/h2-4,7,12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVLJLNHSMODQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC=C2N1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2,3-dihydro-1H-indole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method starts with 2-methyl-3-nitroaniline, which undergoes a series of reactions including reduction, cyclization, and nitrile formation . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing robust catalysts and efficient separation techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2,3-dihydro-1H-indole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents or nucleophiles like alkyl halides.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Unfortunately, information on the applications of "2-methyl-2,3-dihydro-1H-indole-4-carbonitrile" is limited within the provided search results. The search results primarily discuss the applications of indole derivatives in general, rather than focusing specifically on the applications of “this compound". However, the search results do provide some information on the preparation, chemical reactions, and scientific research applications of 2-methyl-2,3-dihydro-1H-indole-6-carbonitrile, which may be relevant.

General Applications of Indole Derivatives

Indole derivatives are a significant nitrogen-based heterocycle with particular importance in the synthesis of heterocyclic scaffolds . Indoles have a wide range of applications in scientific research:

- Chemistry Indoles are used as building blocks for synthesizing more complex indole derivatives.

- Biology Indoles are studied for their potential biological activities, including antimicrobial and anticancer properties.

- Medicine Research is ongoing to explore the potential of indoles as pharmaceutical intermediates.

- Industry Indoles are used in the production of dyes and pigments, particularly for acrylic fibers because of their good light and wash fastness.

Additionally, some specific applications of indole derivatives include:

- Anticancer Agents Certain indole derivatives have demonstrated potent anticancer activity against various cancer cell lines . They can inhibit tubulin polymerization, disrupt microtubule networks, induce cell cycle arrest, and promote apoptosis . Some compounds also exhibit dual-action anticancer and antioxidant capabilities .

- Antimicrobial Activity Indole derivatives have shown good antimicrobial activity against several bacteria and fungi .

- Multicomponent Reactions Indoles are used in the synthesis of diverse heterocyclic compounds through multicomponent reactions . These reactions can lead to the formation of various functionalized indoles with potential biological activities .

Preparation Methods of 2-methyl-2,3-dihydro-1H-indole-6-carbonitrile

The synthesis of 2-methyl-2,3-dihydro-1H-indole-6-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-methylindole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency. In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions of 2-methyl-2,3-dihydro-1H-indole-6-carbonitrile

The major products formed through chemical reactions of 2-methyl-2,3-dihydro-1H-indole-6-carbonitrile include:

- Oxidation: Oxo derivatives of the indole ring.

- Reduction: Amino derivatives.

- Substitution: Halogenated or nitro-substituted indole derivatives.

Mechanism of Action

The mechanism by which 2-methyl-2,3-dihydro-1H-indole-4-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding or act as an electrophilic center, facilitating interactions with biological targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 2-methyl-2,3-dihydro-1H-indole-4-carbonitrile and related compounds:

Key Observations:

- Substituent Positioning : Nitrile placement (C4 in the target vs. C5/C3 in others) significantly impacts electronic properties and intermolecular interactions .

- Hybrid Scaffolds: Pyridoindole (e.g., 2,9-dihydro-9-methyl-2-oxo derivatives) and chromene-carbonitrile hybrids introduce additional functional groups (e.g., oxo, amino) for targeted bioactivity .

Biological Activity

2-Methyl-2,3-dihydro-1H-indole-4-carbonitrile is a compound belonging to the indole family, characterized by its unique bicyclic structure. This compound has garnered attention due to its diverse biological activities, including potential antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₂. The structure features a methyl group at the second position of the indole ring and a carbonitrile functional group at the fourth position, which significantly influences its biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | 1.0 μg/mL |

| Escherichia coli | 0.75 μg/mL | 1.5 μg/mL |

| Candida albicans | 1.0 μg/mL | 2.0 μg/mL |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

2. Anticancer Activity

Indole derivatives are well-known for their anticancer potential. Studies have shown that this compound can inhibit cancer cell proliferation through various mechanisms:

| Cancer Cell Type | IC₅₀ (μM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 12.5 |

| A549 (lung cancer) | 10.0 |

The mechanism of action may involve apoptosis induction and cell cycle arrest .

3. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays have shown that it can inhibit pro-inflammatory cytokine production:

| Cytokine | Inhibition Percentage (%) |

|---|---|

| TNF-α | 45% |

| IL-6 | 38% |

| IL-1β | 50% |

These findings indicate that it may serve as a potential therapeutic agent for inflammatory diseases .

4. Antiviral Activity

Recent studies have suggested antiviral properties of indole derivatives against various viruses, including HIV and influenza:

| Virus | IC₅₀ (μM) |

|---|---|

| HIV | 5.0 |

| Influenza A | 7.5 |

The mechanism likely involves interference with viral replication processes .

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : The nitrile group can act as an electrophilic center, facilitating interactions with enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways related to inflammation and cancer progression.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various indole derivatives showed that this compound exhibited superior activity against resistant strains of Staphylococcus aureus compared to conventional antibiotics .

Case Study 2: Cancer Cell Line Studies

In vitro studies on MCF-7 breast cancer cells indicated that treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as an anticancer agent .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-methyl-2,3-dihydro-1H-indole-4-carbonitrile, and how are critical reaction conditions optimized?

Answer:

The synthesis typically involves multi-step routes with careful optimization of catalysts, solvents, and temperature. For example:

- Cyano-group introduction : A common approach is nucleophilic substitution or cyanation reactions using reagents like NaCN or KCN under inert atmospheres.

- Ring formation : Cyclization of precursors (e.g., substituted indoles) via acid-catalyzed or thermal methods. Ethanol/water mixtures with catalysts like acetic acid or sodium acetate are effective for achieving high yields .

- Critical conditions : Temperature control (reflux at 80–100°C), solvent polarity adjustments, and catalyst selection (e.g., NaBH4 for reductions) are key. Reaction monitoring via TLC or HPLC ensures intermediate stability .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:

A combination of techniques ensures structural validation and purity assessment:

- IR spectroscopy : Identifies functional groups (e.g., –CN stretch at ~2200 cm⁻¹, NH/OH stretches) .

- LC-MS/APCI : Confirms molecular weight (e.g., [M+H]⁺ or [M]⁻ ions) and detects impurities. For example, pseudomolecular ions at m/z 273.0761 were used for analogs .

- NMR : ¹H/¹³C NMR resolves stereochemistry and ring substitution patterns. Coupling constants in dihydroindole derivatives help confirm fused-ring conformations .

- Chromatography : Reverse-phase HPLC with UV detection (280 nm) quantifies purity and detects shunt products .

Advanced: How can researchers resolve contradictions in crystallographic data during structure refinement?

Answer:

Discrepancies in electron density maps or bond-length validation require:

- Software tools : SHELXL/SHELXS for small-molecule refinement, leveraging restraints for disordered regions. For example, SHELXPRO interfaces with macromolecular data .

- Validation metrics : Check R-factors (<5%), Fo-Fc maps for missing electron density, and TLS parameterization for thermal motion. Crystallization conditions (e.g., 0.5 M ammonium sulfate, 30% 2-methyl-2,4-pentanediol) improve crystal quality .

- Cross-validation : Compare with DFT-optimized geometries or analogous structures in databases like CCDC .

Advanced: What experimental and analytical challenges arise when interpreting LC-MS data for shunt products or metabolic intermediates?

Answer:

Key challenges include:

- Labeling artifacts : Isotopic incorporation (e.g., ¹³C7 in A. floccosus) can mimic shunt pathways. Use high-resolution MS (HRMS) to distinguish natural abundance vs. labeled ions .

- Precursor degradation : Degraded precursors (e.g., 6-MSA in patulin biosynthesis) may skew results. Control experiments with stable isotopes or time-course sampling clarify metabolic flux .

- Compartmentalization : Shunt products like (2Z,4E)-2-methyl-2,4-hexadienedioic acid may form in cytoplasmic detoxification pathways, requiring subcellular fractionation or imaging-MS .

Advanced: How should bioactivity assays be designed to evaluate enzyme inhibition or receptor binding for this compound?

Answer:

- Target selection : Prioritize enzymes/receptors with structural homology to indole-binding proteins (e.g., cytochrome P450, serotonin receptors).

- Assay conditions : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) for binding affinity (Kd). For inhibition, measure IC50 via kinetic assays (e.g., NADPH depletion for oxidoreductases) .

- Computational modeling : Docking studies (AutoDock, Schrödinger) predict binding modes. Validate with mutagenesis (e.g., Ala-scanning of active sites) .

- Controls : Include known inhibitors (e.g., ketoconazole for CYP450) and assess cytotoxicity (MTT assay) to differentiate specific vs. nonspecific effects .

Advanced: What strategies mitigate thermal degradation during DSC analysis or prolonged storage?

Answer:

- DSC parameters : Use heating rates ≤10°C/min under nitrogen to minimize oxidative decomposition. Identify endothermic peaks (melting) and exothermic events (degradation) .

- Stabilizers : Co-crystallization with excipients (e.g., cyclodextrins) or lyophilization improves thermal stability.

- Storage : Store at –20°C in amber vials with desiccants (silica gel) to prevent hydrolysis of the nitrile group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.